molecular formula C21H16ClN2NaO6 B1191985 TM 5441

TM 5441

Cat. No.: B1191985
M. Wt: 450.8
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of PAI-1's Biological Role as a Serine Protease Inhibitor

PAI-1's Involvement in Physiological and Pathophysiological Processes

Regulation of Fibrinolysis

Contribution to Extracellular Matrix Remodeling

Role in Cell Migration and Intracellular Signaling

Rationale for Small Molecule PAI-1 Inhibitor Research

Properties

Molecular Formula

C21H16ClN2NaO6

Molecular Weight

450.8

Synonyms

5-Chloro-2-[[2-[2-[[3-(3-furanyl)phenyl]amino]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Tm 5441

General Synthetic Approaches for Carboxylic Acid-Derived PAI-1 Inhibitors

Specific Synthesis Information for TM 5441

Specific synthesis information for this compound is available, with references pointing to patent literature. This compound synthesis information is available in patent number US 8415479 (Compound 58, example 58) or WO2009-123241 (Example 58) plos.org. These patents describe methods for producing inhibitors of plasminogen activator inhibitor-1 google.com.

This compound was synthesized by Dr. Tetsuo Nakabayashi and Dr. Toshio Miyata nih.gov.

Derivatization Strategies for Structure Optimization

Substitution of the lipophilic moiety: Modifying or substituting the lipophilic parts of the molecule can impact interactions with the target protein and influence pharmacokinetic properties such as absorption and distribution mdpi.comnih.govnih.govacs.org. Structure-activity relationship studies on precursors of TM5484 (a related derivative) suggested that while the carboxylic acid group was essential for binding to PAI-1, the bulky lipophilic group had a secondary effect nih.gov.

Molecular and Biochemical Mechanisms of Plasminogen Activator Inhibitor 1 Inhibition by Tm 5441

Direct PAI-1 Inhibitory Activity Quantification

Specificity Profiling against Related Serine Proteases

Binding Site Elucidation and Structural Basis of Interaction

Understanding the precise binding site of an inhibitor is fundamental to elucidating its mechanism of action.

Mechanisms of PAI-1 Inactivation by TM 5441

Induction of Substrate Behavior of PAI-1

Conversion of PAI-1 to an Unreactive/Inert Form

Impact on PAI-1/Plasminogen Activator (tPA) Reaction Products

This compound ConcentrationPAI-1/tPA Inhibitory ComplexUnreactive/Latent PAI-1Cleaved PAI-1
AbsenceHighLowMinor
IncreasingDecreasesSubstantially IncreasesIncreases

Influence on Reactive Center Loop (RCL) Flexibility and Allosteric Modulation

Cellular and Biochemical Effects of Tm 5441 in in Vitro Models

Modulation of Cell Viability and Proliferation in Various Cell Lines

TM 5441 has been shown to decrease the viability and proliferation of a range of human cancer cell lines. This effect is concentration-dependent and varies across different cell types.

Dose-Dependent Effects on Cell Viability (IC50 values)

Analysis of this compound's impact on cell viability across seventeen human cell lines, including fourteen malignant and three non-malignant lines, revealed a significant dose-dependent decrease in viability in several cancer cell lines nih.govplos.org. These responsive cell lines included HT1080 (fibrosarcoma), HCT116 (colorectal carcinoma), Daoy (medulloblastoma), MDA-MB-231 (breast cancer), and Jurkat (acute T cell leukemia) nih.govplos.orgmedchemexpress.comadooq.comresearchgate.net. The half-maximal inhibitory concentration (IC50) values for this compound in these sensitive cell lines ranged between 9.7 and 60.3 μM nih.govplos.orgrndsystems.comtocris.com. Other sources specify an IC50 range between 13.9 and 51.1 μM for responsive tumor cell lines medchemexpress.comadooq.commedchemexpress.com. Conversely, many other malignant and non-malignant cell lines demonstrated resistance to this compound, exhibiting IC50 values above 50 μM nih.govplos.org.

Impact on Cell Cycle Activity (e.g., BrdU incorporation)

Studies investigating the effect of this compound on cell proliferation utilized BrdU incorporation assays to assess cell cycle activity nih.govresearchgate.netplos.org. Treatment with this compound resulted in a significant decrease in the percentage of BrdU-positive cells in both HT1080 and HCT116 cell lines nih.govresearchgate.net. This reduction in BrdU incorporation indicates diminished DNA synthesis and cell cycle progression, contributing to the observed decrease in tumor cell viability nih.govresearchgate.net. Specifically, the percentage of BrdU-positive cells decreased from 48.5% in DMSO-treated HT1080 cells to 28.3% in this compound-treated cells, and from 48.7% in DMSO-treated HCT116 cells to 34.6% in this compound-treated cells nih.govresearchgate.net.

Regulation of Apoptotic Pathways

This compound has been shown to induce apoptosis in susceptible cell lines, primarily through the activation of the intrinsic apoptotic pathway.

Induction of Intrinsic Apoptosis

This compound induced intrinsic apoptosis in several human cancer cell lines at concentrations of 50 μM nih.govplos.orgmedchemexpress.comadooq.commedchemexpress.complos.orgresearchgate.net. Investigations into the apoptotic pathways activated by this compound revealed the activation of caspase 9 and caspase 3, along with the corresponding cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate for caspase 3 nih.govplos.orgresearchgate.netplos.org. The absence of caspase 8 activation indicated that this compound-induced apoptosis is consistent with the activation of the intrinsic apoptotic pathway, rather than the extrinsic pathway nih.govplos.orgplos.org.

Activation of Caspase-3/7 Activity

A dose-dependent increase in caspase 3/7 activity was observed in HT1080 and HCT116 cells treated with this compound nih.govplos.org. The effect on caspase 3/7 activity was reported to be statistically much stronger with this compound compared to TM5275 nih.gov. At a concentration of 100 μM, this compound led to a substantial increase in caspase 3/7 activity, showing a 37-fold increase in HT1080 cells and a 32-fold increase in HCT116 cells, relative to DMSO-treated control cells nih.gov.

Mitochondrial Membrane Depolarization

Consistent with the activation of the intrinsic apoptotic pathway, this compound induced mitochondrial membrane depolarization in HT1080 and HCT116 cells when treated at a concentration of 50 μM nih.govplos.orgmedchemexpress.complos.org. This increase in mitochondrial depolarization was more pronounced with this compound compared to TM5275, aligning with the stronger effect of this compound on caspase 3/7 activity plos.org. Mitochondrial membrane depolarization is a key event in the intrinsic apoptotic cascade, signifying the loss of mitochondrial membrane potential plos.orgcellsignal.com.

Influence on Cellular Senescence Mechanisms

This compound has shown influence on cellular senescence mechanisms, particularly in the context of maintaining cellular health and function. ewha.ac.kr

Preservation of Mitochondrial Fitness and Biogenesis

Data regarding the effect of this compound on mitochondrial biogenesis related genes in HepG2 cells:

ConditionMitochondrial Biogenesis Related Gene Expression Level (Relative to Control)
ControlBaseline (e.g., 1.0)
PAI-1 ExposureDecreased
PAI-1 Exposure + this compound TreatmentRestored towards Control levels
TNF-α Stimulated PAI-1 ActivityDecreased
TNF-α Stimulated PAI-1 Activity + this compoundRestored towards Control levels

Note: Specific numerical data for expression levels were not available in the provided snippets, hence relative descriptions are used.

Impact on Extracellular Matrix Regulation

Inhibition of Fibrosis and Inflammation Markers

The following table summarizes the in vitro effects of this compound on select fibrosis and inflammation markers:

Cell TypeStimulusMarkerEffect of this compound TreatmentReference
Mouse proximal tubular epithelialPAI-1TGF-β1 (mRNA)Inhibition plos.orgplos.org
Mouse proximal tubular epithelialPAI-1Collagen Iα1 (mRNA)Inhibition plos.orgplos.org
Mouse proximal tubular epithelialPAI-1Collagen Iα2 (mRNA)Inhibition plos.orgplos.org
Mouse proximal tubular epithelialPAI-1MCP-1 (mRNA)Inhibition plos.orgplos.org
HepG2Recombinant PAI-1TGF-βDecrease nih.gov
HepG2Recombinant PAI-1FibronectinDecrease nih.gov

Modulation of Matrix Metalloproteinase (MMP) Activity

Mechanistic Investigations of Tm 5441 in in Vivo Preclinical Research Models Animal Models

Systemic and Organ-Specific Molecular Pathway Modulation

Investigations in animal models have revealed that TM5441 influences several key molecular pathways, impacting processes such as vascular health, metabolic function, and inflammation.

Influence on Vascular Senescence Pathways (e.g., p16Ink4a, telomere length)

Effects on Nitric Oxide (NO) Production and Signaling

Impact on Adipose Tissue Lipolysis and Adipocyte Function

Data on the effects of TM5441 on key lipolysis-related proteins in adipose tissue:

ProteinHFD Mice (vs. ND)HFD + TM5441 Mice (vs. HFD)Source
Phosphorylated HSL (Ser563)ReducedPrevented decrease nih.gov
ATGLReducedPrevented decrease nih.gov
Phosphorylated Perilipin-1Not specifiedIncreased expression nih.govresearchgate.net

Modulation of Hypothalamic Leptin Sensitivity and Energy Metabolism

Data on the effect of TM5441 on thermogenesis-related gene expression in brown adipose tissue of HFD-fed mice:

GeneHFD-WT-Control Mice (Relative Expression)HFD-WT-TM5441 Mice (Relative Expression)p-valueSource
Uncoupling protein 11.00 ± 0.071.32 ± 0.050.002 nih.govresearchgate.net

Regulation of Insulin (B600854) Signaling Pathways (e.g., p-Akt, p-GSK3β, p-JNK, p-AMPK, PGC-1α)

TM5441 has demonstrated beneficial effects on insulin signaling pathways in the context of diet-induced metabolic dysfunction in mice nih.govresearchgate.netresearchgate.net. In high-fat diet-fed mice, TM5441 treatment abrogated hepatic insulin resistance nih.govresearchgate.net. This was evidenced by enhanced phosphorylation of Akt (p-Akt) and GSK3β (p-GSK3β), and reduced phosphorylation of JNK (p-JNK) signaling nih.govresearchgate.netresearchgate.net. Dysregulated JNK and Akt phosphorylation are associated with insulin resistance in adipocytes nih.gov. TM5441 normalized these alterations, suggesting it prevents adipocyte insulin resistance nih.gov.

Data on the effect of TM5441 on key insulin signaling and mitochondrial biogenesis markers in the liver of HFD-fed mice:

MarkerHFD Mice (vs. ND)HFD + TM5441 Mice (vs. HFD)Source
p-AktReducedEnhanced nih.govresearchgate.netresearchgate.net
p-GSK3βReducedEnhanced nih.govresearchgate.netresearchgate.net
p-JNKIncreasedReduced nih.govresearchgate.netresearchgate.net
p-AMPKDecreasedReversed nih.govresearchgate.netresearchgate.net
PGC-1αDecreasedReversed nih.govresearchgate.netresearchgate.net

Attenuation of Inflammatory Markers (e.g., macrophage infiltration, pro-inflammatory cytokines, MCP-1, NLRP3)

TM5441 has demonstrated anti-inflammatory effects in preclinical models, particularly in the context of diet-induced obesity and associated metabolic disorders nih.govoncotarget.com. High-fat diet feeding is known to induce inflammation in adipose tissue, characterized by macrophage infiltration and increased expression of pro-inflammatory cytokines nih.govresearchgate.net.

TM5441 treatment in HFD-fed mice attenuated macrophage infiltration and reduced the increased expression of pro-inflammatory cytokines, such as inducible nitric oxide synthase, induced by the HFD nih.gov. Inflammation in the liver of HFD-fed mice, indicated by massive F4/80 infiltration (a marker for tissue-resident macrophages) and elevated mRNA levels of MCP-1 and NLRP3, was also abrogated in response to TM5441 treatment oncotarget.com. MCP-1 (Monocyte Chemoattractant Protein-1) is a key chemokine that regulates the migration and infiltration of monocytes/macrophages, and its levels are often elevated in inflammatory conditions nih.gov. NLRP3 is a component of the inflammasome, a multiprotein complex that plays a key role in mediating the functions of macrophages during immune responses and is involved in the maturation and secretion of pro-inflammatory cytokines like IL-1β rexoneye.comoncotarget.comnih.gov. The reduction in these inflammatory markers suggests that TM5441 can mitigate adipose tissue and hepatic inflammation in diet-induced obesity models nih.govoncotarget.com.

Data on the effect of TM5441 on inflammatory markers in HFD-fed mice:

MarkerTissueHFD Mice (vs. ND)HFD + TM5441 Mice (vs. HFD)Source
Macrophage infiltrationAdipose TissueIncreasedAttenuated nih.gov
Pro-inflammatory cytokines (e.g., iNOS)Adipose TissueIncreasedAttenuated nih.gov
F4/80 infiltrationLiverMassiveAbrogated oncotarget.com
MCP-1 mRNA levelLiverElevatedAbrogated oncotarget.com
NLRP3 mRNA levelLiverElevatedAbrogated oncotarget.com

Cellular Process Modulation in Specific Tissues

Investigations in animal models have demonstrated the ability of TM5441 to influence cellular processes in key tissues, including the liver, kidney, and in tumor microenvironments.

Hepatic Cellular Steatosis and Associated Pathways

Studies in high-fat diet (HFD)-fed mice have shown that TM5441 treatment can decrease hepatic steatosis. nih.govresearchgate.netoncotarget.com Both early intervention (treatment initiated concurrently with HFD) and delayed treatment (initiated after glucose intolerance developed) strategies were effective in reducing hepatic lipid accumulation. nih.govresearchgate.netoncotarget.com Early treatment also prevented the progression of hepatic inflammation and fibrosis in HFD mice. nih.govresearchgate.net

Renal Mesangial Expansion and ECM Accumulation

Tumor Cell Apoptosis and Tumor Vasculature Disruption in Xenograft Models

Oral administration of TM5441 in HT1080 (fibrosarcoma) and HCT116 (colorectal cancer) xenograft mouse models has been shown to increase tumor cell apoptosis and cause significant disruption of tumor vasculature. medchemexpress.comresearchgate.netnih.gov TM5441 induced intrinsic apoptosis in several human cancer cell lines, including HT1080 and HCT116, with IC50 values ranging between 13.9 and 51.1 μM. medchemexpress.comnih.gov At concentrations of 50 μM, TM5441 induced intrinsic apoptosis. nih.gov

In in vivo xenograft models, TM5441 treatment (20 mg/kg daily) led to an increased amount of TUNEL positive staining, a marker of tumor cell apoptosis. nih.gov While TM5441 had a disruptive effect on tumor vasculature and a trend towards decreased tumor growth and increased survival in the HT1080 model, these effects were not statistically significant in that specific study. nih.gov However, the observed increase in tumor cell apoptosis and disruption of tumor vasculature highlight potential anti-tumorigenic and anti-angiogenic activities of TM5441. medchemexpress.comresearchgate.netnih.gov

Preservation of Mitochondrial Biogenesis in Adipocytes and Hepatocytes

TM5441 has demonstrated a role in preserving mitochondrial function and biogenesis in both adipocytes and hepatocytes in the context of metabolic stress. In HFD-fed mice, early TM5441 treatment attenuated inflammation and increased insulin sensitivity in adipose tissue, while also improving mitochondrial biogenesis. nih.govresearchgate.net This action in adipose tissue is considered a significant contributor to the amelioration of HFD-induced NAFLD. nih.govresearchgate.net

Prevention of Senescence in Cardiomyocytes, Fibroblasts, and Endothelial Cells

Here is a summary of key findings regarding TM5441's effects in preclinical in vivo models and associated cellular mechanisms:

Cellular Process / TissueAnimal ModelKey FindingsAssociated Pathways / Mechanisms
Hepatic Cellular SteatosisHFD-fed miceDecreased hepatic steatosis, prevented hepatic inflammation and fibrosis (early treatment). nih.govresearchgate.netoncotarget.comImproved insulin sensitivity (enhanced p-Akt, p-GSK3β, reduced p-JNK). nih.govresearchgate.netoncotarget.com Enhanced mitochondrial function (p-AMPK, PGC-1α activation, restoration of mitochondrial biogenesis genes). nih.govresearchgate.netresearchgate.net
Renal Mesangial Expansion & ECM AccumulationSTZ-induced diabetic miceInhibited albuminuria, mesangial expansion, ECM accumulation, and macrophage infiltration in diabetic kidneys. plos.orgnih.govnih.govInhibition of PAI-1-induced mRNA expression of fibrosis and inflammation markers. medchemexpress.complos.orgnih.gov Reversal of PAI-1-induced inhibition of plasmin activity. plos.orgnih.gov
Tumor Cell Apoptosis & Vasculature DisruptionHT1080 & HCT116 xenograft miceIncreased tumor cell apoptosis, significant disruption of tumor vasculature. medchemexpress.comresearchgate.netnih.gov Trend towards decreased tumor growth and increased survival (not statistically significant in one study). nih.govInduction of intrinsic apoptosis in cancer cells. medchemexpress.comnih.gov Inhibition of endothelial cell branching (in vitro). nih.gov
Mitochondrial BiogenesisHFD-fed mice (adipocytes), HepG2 cells (in vitro)Improved mitochondrial biogenesis in adipose tissue. nih.govresearchgate.net Restored expression of mitochondrial biogenesis genes in hepatocytes. nih.govresearchgate.netresearchgate.netActivation of PGC-1α. nih.govresearchgate.net Increased fatty acid oxidation, decreased lipogenesis. nih.govresearchgate.net
Prevention of SenescenceCardiomyocytes, Fibroblasts, Endothelial CellsReduced doxorubicin-induced senescence. researchgate.netoncotarget.comahajournals.org Reduced replicative senescence (fibroblasts). oncotarget.comahajournals.orgDecreased expression of p16, p21, p53. researchgate.netoncotarget.comahajournals.org Decreased ROS generation, increased antioxidants (catalase). oncotarget.com

Computational and Structural Biology Approaches to Tm 5441 Pai 1 Interactions

Virtual Screening and Docking Simulation Methodologies in Compound Design

Molecular Modeling and Mutagenesis Studies for Binding Site Characterization

X-ray Crystallographic Analysis of PAI-1 in Complex with TM 5441 Analogs

Computational Predictions of PAI-1 Inhibitory Mechanisms

This compound ConcentrationSDS-stable PAI-1/tPA complexUnreactive or latent PAI-1Cleaved PAI-1
Absence (-)HighLowLow
75 µMReducedIncreasedIncreased
1.2 mMVery LowVery HighModerate

Advanced Research Methodologies and Analytical Techniques Applied to Tm 5441 Studies

Biochemical Assays for PAI-1 Activity and Specificity

Cell-Based Assays for Viability, Proliferation, and Apoptosis

Cell-based assays are essential for evaluating the effects of TM 5441 on cellular behavior, including survival, growth, and programmed cell death.

Cell viability assays, such as MTT assays or those measuring relative luminescence units, are used to determine the concentration at which this compound reduces the survival of various cell types. plos.orgtargetmol.com Studies have shown that TM5441 decreases cell viability in several human cancer cell lines with an IC50 in the 9.7 to 60.3 μM range. plos.orgselleckchem.com

Proliferation assays, such as BrdU incorporation, assess the impact of this compound on cell cycle activity and cell division. plos.orgplos.org Reduced BrdU incorporation indicates decreased cellular proliferation. TM5275 and TM5441 have been shown to decrease the proliferation of HT1080 and HCT116 cells. plos.orgplos.org

Apoptosis assays are critical for determining if this compound induces programmed cell death. Techniques include measuring caspase 3/7 activity and using Annexin V-FITC and propidium (B1200493) iodide staining followed by FACS analysis, or TUNEL staining. plos.orgplos.orgtohoku.ac.jp TM5441 has been shown to increase caspase 3/7 activity in a dose-dependent manner in HT1080 and HCT116 cells, and induce intrinsic apoptosis in several human cancer cell lines at concentrations of 50 μM. plos.orgplos.orgmedchemexpress.com TUNEL staining has also been used to document increased tumor cell apoptosis in vivo in mice treated with TM5441. plos.org

Interactive Table 1: Effect of TM5441 on Cancer Cell Viability and Apoptosis

Cell LineViability IC50 (μM)Apoptosis Induction (at 50 μM)
HT108013.9 medchemexpress.comIncreased caspase 3/7 activity, increased early and late apoptosis plos.org
HCT116Not specified in snippetsIncreased caspase 3/7 activity, increased early and late apoptosis plos.org
Daoy51.1 medchemexpress.comNot specified in snippets
MDA-MB-231Not specified in snippetsInduced intrinsic apoptosis medchemexpress.com
JurkatNot specified in snippetsInduced intrinsic apoptosis medchemexpress.com

Molecular Biology Techniques

Molecular biology techniques are employed to investigate the effects of this compound on gene and protein expression, as well as enzyme activity at the molecular level.

Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of specific genes. nih.govresearchgate.netplos.org This technique allows researchers to quantify changes in gene expression in response to this compound treatment. For example, qRT-PCR has been used to assess the mRNA expression of fibrosis and inflammation markers in mouse proximal tubular epithelial cells treated with TM5441. researchgate.netmedchemexpress.com It has also been used to quantify mRNA levels of genes related to lipogenesis, lipolysis, mitochondrial biogenesis, and pro-inflammatory markers in liver tissue. nih.govresearchgate.netoncotarget.com

Western blot analysis is used to determine the protein expression levels of target proteins. nih.govresearchgate.netplos.orgtohoku.ac.jp This technique provides insights into how this compound affects the amount of specific proteins in cells or tissues. It has been used to analyze the expression of caspase 8, 9, 3, PARP, and their cleavage products in cancer cells treated with TM5441, as well as proteins related to AMPK, PGC-1α, and Nrf2 in liver tissue. nih.govresearchgate.nettohoku.ac.jp Western blot analysis has also been used to examine the expression of senescence regulators like p16Ink4a, p21, p53, and IGFBP3. nih.gov

Zymography is a technique used to detect the activity of enzymes, particularly matrix metalloproteinases (MMPs), based on their ability to degrade a substrate embedded in a gel. Gelatin zymography has been used to reveal that TM5441 significantly induced MMP-9 activation in the liver of mice on a high-fat diet, partially explaining its anti-fibrotic mechanism. nih.govresearchgate.net

In Vitro Cellular Models

A variety of in vitro cellular models are utilized to study the effects of this compound under controlled laboratory conditions. These models represent different cell types and disease states, allowing for focused investigations into this compound's mechanisms of action.

Human cancer cell lines are widely used to assess the anti-tumorigenic potential of this compound. Studies have employed lines such as HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cells to evaluate this compound's effects on viability, proliferation, and apoptosis. plos.orgplos.orgtohoku.ac.jpmedchemexpress.com

Cardiomyocytes and fibroblasts are used to investigate the effects of this compound on cardiac health and fibrosis, particularly in the context of cellular senescence induced by agents like doxorubicin. nih.govoncotarget.com

In Vivo Preclinical Research Models

In vivo preclinical research models, primarily using mice and rats, are crucial for evaluating the efficacy and mechanisms of this compound in a complex biological system. These models often mimic human disease conditions.

Rat models, such as male Wistar rats, have been used for pharmacokinetic studies of this compound. nih.gov Rat Thy-1 nephritis models have also been mentioned in the context of TM5441's anti-inflammatory effects. oncotarget.com

Interactive Table 2: In Vivo Mouse Models Used in TM5441 Research

Mouse ModelDisease/Condition ModeledKey Findings with TM5441Relevant Snippets
HT1080/HCT116 xenotransplantsCancerIncreased tumor cell apoptosis, disruptive effect on tumor vasculature, trend towards decreased tumor growth and increased survival plos.orgtohoku.ac.jp
High-fat diet (HFD)Non-alcoholic fatty liver disease (NAFLD), hepatic steatosis, inflammation, fibrosisPrevents/attenuates hepatic steatosis, inflammation, and fibrosis; induces MMP-9 activation nih.govresearchgate.netoncotarget.com
L-NAME-induced hypertensive miceHypertension, vascular senescenceAttenuates hypertension and vascular senescence; reduces periaortic fibrosis; prevents increased p16Ink4a expression and decreased telomere length in aorta medchemexpress.comnih.govfrontiersin.orgnih.gov
Klotho null miceAccelerated agingProlongs lifespan; delays features of multi-organ aging; reduces renal p16Ink4a expression medchemexpress.comnih.govfrontiersin.org
Streptozotocin-induced diabetic miceDiabetic kidney injuryImproved renal function and morphology frontiersin.org
Cardiomyocyte-specific PAI-1 knockout miceCardiac hypertrophy and fibrosisUsed to study the role of cardiomyocyte PAI-1 in cardiac remodeling researchgate.net

Future Directions and Unexplored Research Avenues for Tm 5441

Elucidation of Additional Molecular Targets and Off-Target Interactions

Deeper Mechanistic Understanding of Cellular Pathways

Exploration of Synergistic Effects with Other Research Compounds

Development of Novel Analytical Probes Utilizing TM 5441 Scaffold

Advanced Computational Modeling for Improved Inhibitor Design

Predict and validate the binding site(s) of this compound on PAI-1 and other potential targets.

Analyze the dynamics of this compound binding and the resulting conformational changes in the target protein.

Identify key structural features of this compound responsible for its activity and selectivity.

Design and virtually screen libraries of novel compounds with potentially higher potency, selectivity, or improved pharmacokinetic properties based on the this compound scaffold.

Explore the potential for off-target interactions through in silico screening against a broad range of protein structures. These computational efforts can significantly accelerate the rational design of next-generation PAI-1 inhibitors and related compounds. aimsciences.orgacs.org

Q & A

Q. How to ensure ethical compliance when using this compound in preclinical studies?

  • Methodological Answer :
  • Adhere to institutional animal care protocols (IACUC) for in vivo work. For human-derived cells, obtain IRB approval and document donor consent .
  • Disclose conflicts of interest (e.g., funding sources) and preprint methods to enable transparency .

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